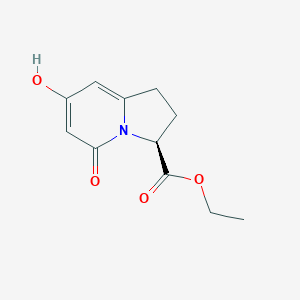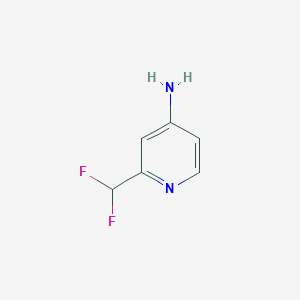
O-Acetylschisantherin L
Übersicht
Beschreibung
O-Acetylschisantherin L is a natural lignan compound isolated from the plant Schisandra chinensis. It is known for its inhibitory effects on lipopolysaccharide-induced nitric oxide production in BV-2 cells, with an IC50 value of 23.1 μM . This compound has garnered interest due to its potential anti-inflammatory properties and its role in traditional Chinese medicine.
Wirkmechanismus
Target of Action
O-Acetylschisantherin L is a natural lignan that primarily targets the production of nitric oxide (NO) in BV-2 cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in neurotransmission, immune defense, and regulation of cell death.
Mode of Action
The compound exhibits inhibitory effects on lipopolysaccharide (LPS)-induced NO production in BV-2 cells It interacts with its targets and results in a decrease in NO production
Result of Action
The primary result of this compound’s action is the inhibition of NO production in BV-2 cells . This could potentially lead to a decrease in inflammation and other NO-mediated responses.
Biochemische Analyse
Biochemical Properties
O-Acetylschisantherin L exhibits inhibitory effects on lipopolysaccharide (LPS)-induced NO production in BV-2 cells . The IC50 value, which represents the concentration of the compound that inhibits 50% of the NO production, is 23.1 μM . This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in the NO production pathway.
Cellular Effects
The cellular effects of this compound are primarily observed in BV-2 cells, where it inhibits LPS-induced NO production . This suggests that this compound may influence cell signaling pathways related to NO production, potentially impacting gene expression and cellular metabolism.
Metabolic Pathways
Given its role as a NO production inhibitor, it is likely that it interacts with enzymes or cofactors involved in the NO production pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Acetylschisantherin L is primarily obtained through extraction from Schisandra chinensis. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan compounds from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by chromatographic techniques to purify the compound. The purified product is then crystallized to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: O-Acetylschisantherin L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
O-Acetylschisantherin L has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Schisantherin A: Another lignan compound isolated from Schisandra chinensis, known for its bioactive properties.
Schiarisanrin B: Exhibits similar inhibitory effects on nitric oxide production.
Heteroclitin D: Another lignan with anti-inflammatory properties.
Uniqueness of O-Acetylschisantherin L: this compound is unique due to its specific inhibitory effects on nitric oxide production and its potential therapeutic applications in treating inflammatory diseases. Its distinct chemical structure and bioactivity set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
[(11R,12S,13R,14R)-14-acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O10/c1-8-13(2)29(31)39-24-15(4)14(3)23(38-16(5)30)17-9-19-25(36-11-34-19)27(32-6)21(17)22-18(24)10-20-26(28(22)33-7)37-12-35-20/h8-10,14-15,23-24H,11-12H2,1-7H3/b13-8-/t14-,15+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZCBOAWFUZLZ-DZFBDCSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)



![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)




![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)
